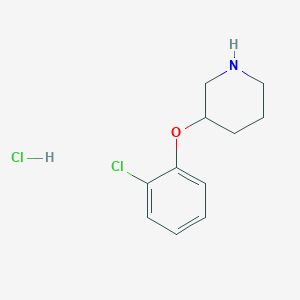
3-(2-Chlorophenoxy)piperidine hydrochloride
Vue d'ensemble
Description
“3-(2-Chlorophenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185297-88-4 . It has a molecular weight of 248.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Chlorophenoxy)piperidine hydrochloride” is1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)piperidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 248.15 .Applications De Recherche Scientifique
Synthesis of Antimicrobial Compounds
(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from chalcone using acetophenone, benzaldehyde, thiourea, and N-alkylated with 1-(2-chloroethyl)piperidine hydrochloride, demonstrated moderate antimicrobial activities against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans, indicating potential in antimicrobial drug development (Ovonramwen, Owolabi & Oviawe, 2019).
Analytical and Pharmaceutical Research
Impurities in Pharmaceuticals
Research on cloperastine hydrochloride, a piperidine derivative, involved identifying and quantifying its impurities, critical for ensuring drug purity and safety. Five impurities were isolated and identified, aiding in the quality control and regulatory compliance of pharmaceutical products (Liu et al., 2020).
Spectral Characterization
The spectral characterization of degradation impurities in pharmaceuticals is crucial for drug safety. In the case of paroxetine hydrochloride hemihydrate, two unknown impurities were identified and characterized using spectral data, highlighting the importance of rigorous analysis in the pharmaceutical industry (Munigela et al., 2008).
Crystallography and Solid-State Chemistry
Crystal and Molecular Structure
The crystal and molecular structure of compounds like 4-carboxypiperidinium chloride is vital for understanding drug interactions and stability. The study of its structure, including hydrogen bond interactions and conformation, provides insights into its chemical behavior and potential pharmaceutical applications (Szafran, Komasa & Bartoszak-Adamska, 2007).
Crystal Polymorphism
The study of crystal polymorphism, as seen in local anaesthetic drugs like falicaine hydrochloride, is crucial for drug formulation. Understanding different solid phases and their stability can impact the drug's performance, shelf life, and efficacy (Schmidt, 2005).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using protective gloves and eye/face protection .
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWRQIEGRBNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



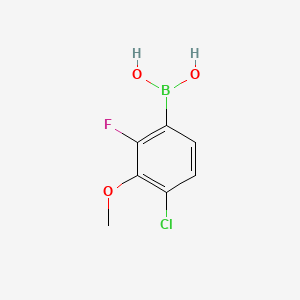
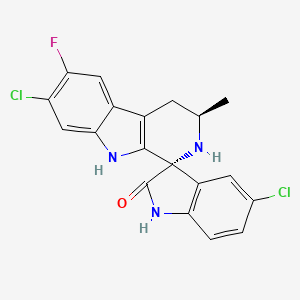
![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)
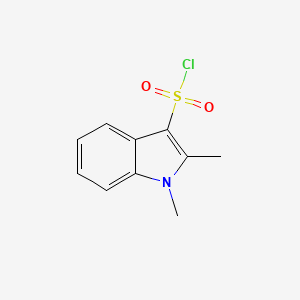
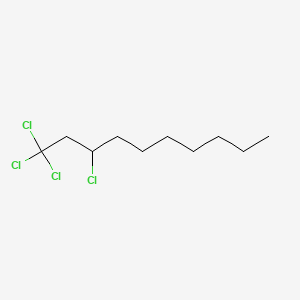
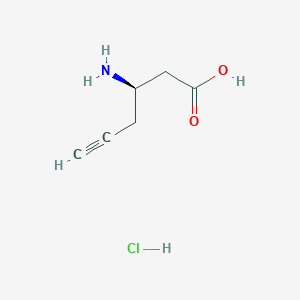
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)
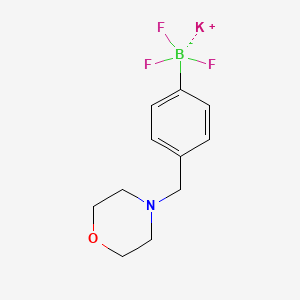
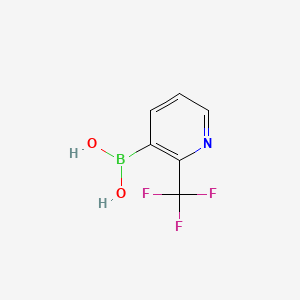
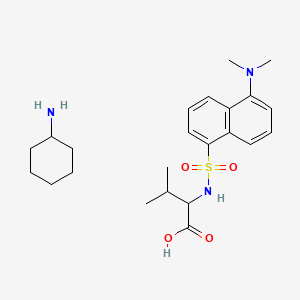
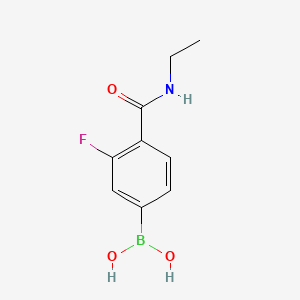
![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)
![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)
![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)